Cas no 2034295-68-4 ((3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone)

(3-(1H-Tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a tetrazole and fluoropyrimidine moiety, offering potential utility in medicinal chemistry and pharmaceutical research. The tetrazole group enhances metabolic stability and bioavailability, while the fluoropyrimidine component may contribute to selective biological interactions. The pyrrolidine linker provides conformational flexibility, potentially improving binding affinity to target proteins. This compound's structural complexity suggests applications as an intermediate in drug discovery, particularly for kinase inhibitors or GPCR-targeted therapies. Its fluorinated pyrimidine moiety may confer improved pharmacokinetic properties, such as enhanced membrane permeability. The molecule's modular design allows for further derivatization, making it a versatile scaffold for structure-activity relationship studies in therapeutic development.
(3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone structure
2034295-68-4 structure
Product Name:(3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
CAS No:2034295-68-4
MF:C16H14FN7O2
MW:355.326465129852
CID:6294296
PubChem ID:121017614
Update Time:2025-06-12

(3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • AKOS026690586
    • F6478-1154
    • [3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
    • 5-fluoro-2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine
    • (3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
    • 2034295-68-4
    • Inchi: 1S/C16H14FN7O2/c17-12-7-18-16(19-8-12)26-14-4-5-23(9-14)15(25)11-2-1-3-13(6-11)24-10-20-21-22-24/h1-3,6-8,10,14H,4-5,9H2
    • InChI Key: AWMZDWFPQVSXDV-UHFFFAOYSA-N
    • SMILES: FC1C=NC(=NC=1)OC1CN(C(C2C=CC=C(C=2)N2C=NN=N2)=O)CC1

Computed Properties

  • Exact Mass: 355.11930088g/mol
  • Monoisotopic Mass: 355.11930088g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 98.9Ų

(3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone Pricemore >>

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Additional information on (3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Research Brief on (3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS: 2034295-68-4)

In recent years, the compound (3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS: 2034295-68-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a tetrazole moiety and a fluoropyrimidine group, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.

The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have optimized the synthetic route to improve yield and purity, which is critical for its application in drug development. The compound's structural complexity, particularly the presence of the tetrazole ring, contributes to its stability and bioavailability, making it a viable candidate for further pharmacological evaluation.

Mechanistic studies have revealed that this compound exhibits potent inhibitory activity against specific kinase targets, which are often implicated in cancer and inflammatory diseases. The fluoropyrimidine moiety enhances its binding affinity to these targets, while the tetrazole group may contribute to its metabolic stability. Preliminary in vitro and in vivo studies have demonstrated significant efficacy in reducing tumor growth and inflammation, suggesting its potential as a lead compound for novel therapeutics.

Recent preclinical trials have further elucidated the pharmacokinetic and pharmacodynamic properties of (3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone. The compound exhibits favorable absorption and distribution profiles, with minimal off-target effects. These findings underscore its potential for clinical translation, although further studies are needed to address potential toxicity and optimize dosing regimens.

In conclusion, (3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone represents a promising candidate in the development of targeted therapies for cancer and inflammatory diseases. Its unique chemical structure and robust biological activity warrant continued investigation, with the aim of advancing it to clinical trials. Future research should focus on elucidating its full therapeutic potential and addressing any remaining challenges in its development.

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